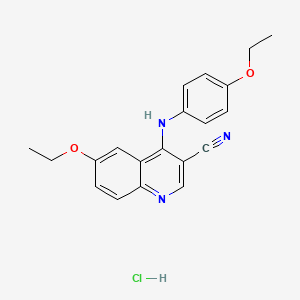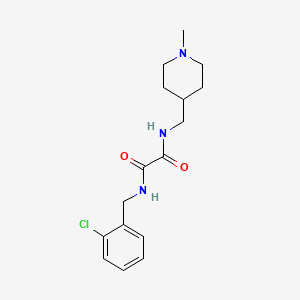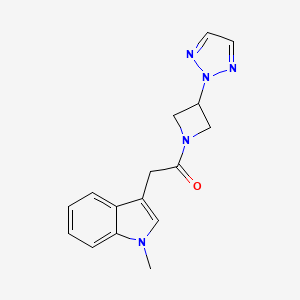
6-Ethoxy-4-((4-ethoxyphenyl)amino)quinoline-3-carbonitrile hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "6-Ethoxy-4-((4-ethoxyphenyl)amino)quinoline-3-carbonitrile hydrochloride" is a derivative of quinoline, which is a heterocyclic aromatic organic compound. Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry. The compound is structurally related to the compounds discussed in the provided papers, which focus on the synthesis and characterization of similar quinoline derivatives with potential antibacterial properties and interesting chemical behaviors .
Synthesis Analysis
The synthesis of quinoline derivatives can be achieved through various methods. Paper describes a non-catalytic approach to synthesize highly functionalized 5,6-dihydrobenzo[h]quinoline-3-carbonitriles, which could be related to the synthesis of the compound . The base-induced ring transformation is a key step in this process, indicating that similar methods could potentially be applied to synthesize "6-Ethoxy-4-((4-ethoxyphenyl)amino)quinoline-3-carbonitrile hydrochloride". Paper discusses the synthesis of related compounds by reacting 2-methyl-4-chloroquinoline with different reagents, suggesting that a similar strategy might be used for the target compound by choosing appropriate starting materials and reagents.
Molecular Structure Analysis
The molecular structure of quinoline derivatives is crucial for their biological activity. In paper , the target compound was characterized using various techniques such as FT-IR, 1H-NMR, 13C-NMR, and X-Ray single crystal determination. These methods provide detailed information about the molecular structure, which is essential for understanding the compound's properties and potential interactions with biological targets.
Chemical Reactions Analysis
Quinoline derivatives can undergo various chemical reactions, which can be used to modify their structure and enhance their biological activity. Paper mentions the cyclization of a quinoline derivative in concentrated sulfuric acid, which could be a relevant reaction for the compound . Understanding these reactions is important for the development of new compounds with improved properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives, such as solubility, stability, and reactivity, are influenced by their molecular structure. Theoretical calculations, such as those described in paper , including density functional theory (DFT) methods, can predict properties like molecular electrostatic potential (MEP), frontier molecular orbitals (FMO), and non-linear optical (NLO) properties. These properties are important for the design of compounds with specific functions, such as antibacterial agents. The solvent polarity was found to affect the NLO properties of the molecule, which could be relevant for the compound "6-Ethoxy-4-((4-ethoxyphenyl)amino)quinoline-3-carbonitrile hydrochloride" as well .
properties
IUPAC Name |
6-ethoxy-4-(4-ethoxyanilino)quinoline-3-carbonitrile;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2.ClH/c1-3-24-16-7-5-15(6-8-16)23-20-14(12-21)13-22-19-10-9-17(25-4-2)11-18(19)20;/h5-11,13H,3-4H2,1-2H3,(H,22,23);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTRXOQXMAWLQMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=C3C=C(C=CC3=NC=C2C#N)OCC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Amino-8-oxa-2-azaspiro[4.5]decan-3-one](/img/structure/B3001199.png)

![2-[[4-(2,5-dimethylphenyl)-5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B3001201.png)
![2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N,N-dimethyl-2-oxoacetamide](/img/structure/B3001202.png)
![Ethyl 2-(4-fluorophenyl)-4-[2-(2-methylpiperidin-1-yl)-2-oxoethoxy]quinoline-6-carboxylate](/img/structure/B3001203.png)

![N-(3-chloro-4-fluorophenyl)-2-((8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B3001205.png)


![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-cyclohexylacetamide](/img/structure/B3001209.png)
![2-[3-[(2-Methylpropan-2-yl)oxycarbonylamino]-1,1-dioxothiolan-3-yl]acetic acid](/img/structure/B3001212.png)


![4-(2-(4,6-difluorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B3001216.png)